Cas no 3583-60-6 (2-4-(propan-2-ylsulfanyl)phenylacetic acid)
2-4-(propan-2-ylsulfanyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- [4-(propan-2-ylsulfanyl)phenyl]acetic acid
- [4-(Isopropylsulfanyl)phenyl]acetic acid
- 2-(4-propan-2-ylsulfanylphenyl)acetic acid
- EN300-130385
- Benzeneacetic acid, 4-((1-methylethyl)thio)-
- G44822
- SCHEMBL1865073
- AE-641/30108018
- 3583-60-6
- DTXSID00189364
- AKOS005067793
- 4-((1-Methylethyl)thio)benzeneacetic acid
- 2-(4-(isopropylthio)phenyl)aceticacid
- (4-(2-Propylthio)phenyl)acetic acid
- 2-(4-(isopropylthio)phenyl)acetic acid
- F2144-0014
- 2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid
- BRN 2966772
- 2-4-(propan-2-ylsulfanyl)phenylacetic acid
-
- Inchi: 1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
- InChI Key: YTQYUIVFQJZMHZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CC(=O)O)=CC=1)C(C)C
Computed Properties
- Exact Mass: 210.07152
- Monoisotopic Mass: 210.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- PSA: 37.3
2-4-(propan-2-ylsulfanyl)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I873558-10mg |
[4-(Isopropylsulfanyl)phenyl]acetic Acid |
3583-60-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I873558-50mg |
[4-(Isopropylsulfanyl)phenyl]acetic Acid |
3583-60-6 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I873558-100mg |
[4-(Isopropylsulfanyl)phenyl]acetic Acid |
3583-60-6 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Enamine | EN300-130385-0.05g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 0.05g |
$88.0 | 2023-07-08 | |
| Enamine | EN300-130385-0.1g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 0.1g |
$132.0 | 2023-07-08 | |
| Enamine | EN300-130385-0.25g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 0.25g |
$188.0 | 2023-07-08 | |
| Enamine | EN300-130385-0.5g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 0.5g |
$353.0 | 2023-07-08 | |
| Enamine | EN300-130385-1.0g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 1.0g |
$470.0 | 2023-07-08 | |
| Enamine | EN300-130385-2.5g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 2.5g |
$923.0 | 2023-07-08 | |
| Enamine | EN300-130385-5.0g |
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid |
3583-60-6 | 95% | 5.0g |
$1364.0 | 2023-07-08 |
2-4-(propan-2-ylsulfanyl)phenylacetic acid Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-4-(propan-2-ylsulfanyl)phenylacetic acid
2-4-(Propan-2-ylsulfanyl)phenylacetic Acid: A Comprehensive Overview
2-4-(Propan-2-ylsulfanyl)phenylacetic acid, also known by its CAS number 3583-60-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a phenyl group substituted with a propan-2-ylsulfanyl moiety and an acetic acid functional group, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its intriguing properties, making it a subject of ongoing research.
The molecular structure of 2-4-(Propan-2-ylsulfanyl)phenylacetic acid is notable for its combination of aromatic and sulfur-containing functionalities. The propan-2-ylsulfanyl group imparts unique electronic and steric properties, which can influence the compound's reactivity and bioavailability. Researchers have explored its synthesis through various routes, including nucleophilic substitution and coupling reactions, with optimizations aimed at improving yield and purity. These advancements have been documented in recent publications, highlighting the efficiency of modern synthetic methodologies.
In terms of applications, 2-4-(Propan-2-ylsulfanyl)phenylacetic acid has shown promise in the pharmaceutical industry. Its ability to modulate cellular pathways makes it a candidate for drug design targeting inflammatory diseases and cancer. Recent studies have demonstrated its potential as an anti-inflammatory agent, with experiments showing reduced cytokine production in vitro. Additionally, its role as a precursor in the synthesis of more complex molecules has been explored, further expanding its utility in medicinal chemistry.
The environmental impact of 3583-60-6 has also been a focus of recent research. Studies on its biodegradation and toxicity profiles indicate that it poses minimal risk under standard conditions. However, ongoing investigations are aimed at understanding its long-term effects on ecosystems, particularly in aquatic environments. These findings are crucial for ensuring the safe handling and disposal of the compound in industrial settings.
In conclusion, 2-4-(Propan-2-ylsulfanyl)phenylacetic acid, with its CAS number 3583-60-6, stands as a versatile compound with diverse applications across multiple disciplines. Its chemical properties, synthesis methods, pharmacological potential, and environmental profile make it a subject of continued scientific interest. As research progresses, this compound is expected to contribute significantly to advancements in drug development and materials science.
3583-60-6 (2-4-(propan-2-ylsulfanyl)phenylacetic acid) Related Products
- 16188-55-9(2-[4-(methylsulfanyl)phenyl]acetic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)